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Compound of Interest

Compound Name: (R)-UT-155

Cat. No.: B610603 Get Quote

(R)-UT-155, a selective androgen receptor (AR) degrader, has emerged as a promising

therapeutic candidate for castration-resistant prostate cancer (CRPC). Its unique mechanism of

action, targeting the N-terminal domain (NTD) of the AR, distinguishes it from conventional anti-

androgens that target the ligand-binding domain (LBD). This guide provides a comprehensive

comparison of the cross-reactivity and specificity of (R)-UT-155 against other relevant targets,

supported by available experimental data.

Executive Summary
(R)-UT-155 demonstrates a high degree of selectivity for the androgen receptor, specifically

targeting the Activation Function-1 (AF-1) region within the N-terminal domain. This selective

interaction spares the ligand-binding domain, a key differentiator from many existing AR

inhibitors. While its racemic form, UT-155, has shown some limited cross-reactivity with other

steroid hormone receptors at significantly higher concentrations, (R)-UT-155's focused activity

on the AR AF-1 domain underscores its potential for a more targeted therapeutic approach with

a favorable side-effect profile.

Specificity of (R)-UT-155 for the Androgen Receptor
(R)-UT-155 is the R-enantiomer of the compound UT-155 and has been identified as a

selective androgen receptor degrader (SARD).[1][2] A key feature of its specificity lies in its

unique binding site on the AR. Unlike traditional anti-androgens that compete with androgens

for binding to the LBD, (R)-UT-155 selectively binds to the AF-1 domain located in the N-

terminal region of the AR.[3][4] This targeted interaction is crucial as the AF-1 domain is critical

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b610603?utm_src=pdf-interest
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6921095/
https://pubmed.ncbi.nlm.nih.gov/24575966/
https://www.benchchem.com/product/b610603?utm_src=pdf-body
https://www.researchgate.net/figure/UT-155-binds-to-the-AR-Activation-Function-Domain-1-AF-1-between-amino-acids-244-and-360_fig5_320230194
https://pmc.ncbi.nlm.nih.gov/articles/PMC1999396/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


for the transcriptional activity of both full-length AR and AR splice variants that lack the LBD

and are often implicated in the development of CRPC.

The binding of the racemic mixture, UT-155, to the AR AF-1 domain has been quantified with a

dissociation constant (Kd) of 1.32 μM.[5] While a specific Kd value for the (R)-enantiomer's

interaction with the AF-1 domain is not explicitly available in the reviewed literature, it is

established that (R)-UT-155 selectively targets this region.[3] In contrast, the racemic UT-155

binds to the AR LBD with a Ki of 267 nM.[5][6]

Cross-Reactivity Profile
The selectivity of a therapeutic agent is paramount to minimizing off-target effects. Studies on

the racemic form, UT-155, provide initial insights into the cross-reactivity profile.

Nuclear Receptors
Limited data suggests that at higher concentrations, UT-155 may interact with other members

of the nuclear receptor superfamily. Specifically, it has been shown to inhibit the transactivation

of the glucocorticoid receptor (GR) and the mineralocorticoid receptor (MR) at concentrations

around 10 μM.[7] However, it is important to note that this is at a significantly higher

concentration than its activity on the AR.

Crucially, studies have indicated that UT-155 does not affect the protein levels of the closely

related progesterone receptor (PR) and estrogen receptor (ER), suggesting a degree of

selectivity within the steroid hormone receptor family.[8]

Kinases and Other Proteins
To further assess its specificity, UT-155 was screened against a panel of kinases, with results

showing no significant inhibition of kinase activity.[5] A broader proteomic analysis also

revealed that UT-155 did not significantly alter the expression of other proteins, reinforcing its

selective action on the androgen receptor.[5]

Comparison with Alternatives
(R)-UT-155's primary competitors are traditional LBD-targeting anti-androgens like

enzalutamide. The key advantage of (R)-UT-155 lies in its ability to target AR splice variants
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that lack the LBD, a common mechanism of resistance to LBD-targeted therapies. In functional

assays, UT-155 has demonstrated greater potency in inhibiting AR transactivation compared to

enzalutamide.[7]

The activity of the (S)-enantiomer of UT-155 has been mentioned, with some sources

suggesting it may be more active than the (R)-enantiomer in certain contexts.[1] However, the

specific focus of (R)-UT-155 on the AF-1 domain provides a clear mechanistic advantage for

overcoming resistance mediated by LBD-lacking AR variants.

Data Summary
Target Ligand Assay Type
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Data
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Androgen
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AF-1 Domain
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Fluorescence
Kd = 1.32 μM [5]

Androgen
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LBD
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Radioligand

Binding Assay
Ki = 267 nM [5][6]
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Transactivation
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[7]
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Receptor (MR)
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Transactivation
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μM
[7]
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Western Blot
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protein levels
[8]

Estrogen

Receptor (ER)

UT-155

(racemate)
Western Blot

No effect on

protein levels
[8]

Kinase Panel
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Kinase Activity
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No significant

inhibition
[5]
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AR AF-1 Domain Binding Assay (Steady-State
Fluorescence)
The binding of UT-155 to the AR AF-1 domain was determined using steady-state fluorescence

emission spectroscopy. The assay measures the change in the intrinsic fluorescence of the AF-

1 protein upon binding of the ligand.

Protein: Purified AR AF-1 domain.

Ligand: (R)-UT-155 or UT-155.

Method: The AR AF-1 protein is incubated with varying concentrations of the ligand. The

fluorescence emission spectrum is then recorded using a fluorometer. The change in

fluorescence intensity as a function of ligand concentration is used to calculate the

dissociation constant (Kd).

AR LBD Binding Assay (Radioligand Binding Assay)
The binding affinity of UT-155 to the AR LBD was determined using a competitive radioligand

binding assay.

Protein Source: Purified AR LBD.

Radioligand: A radiolabeled AR agonist (e.g., [³H]-mibolerone).

Competitor: (R)-UT-155 or UT-155.

Method: The purified AR LBD is incubated with a fixed concentration of the radioligand and

increasing concentrations of the competitor compound. The amount of bound radioligand is

measured, and the data is used to calculate the inhibitory constant (Ki) of the competitor.

Nuclear Receptor Transactivation Assay
The functional cross-reactivity of UT-155 against other nuclear receptors was assessed using

transactivation assays.

Cell Line: A suitable mammalian cell line (e.g., HEK293T) is used.
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Plasmids: Cells are co-transfected with an expression vector for the nuclear receptor of

interest (e.g., GR, MR) and a reporter plasmid containing a luciferase gene under the control

of a response element for that receptor.

Treatment: Transfected cells are treated with the respective receptor agonist and varying

concentrations of (R)-UT-155 or UT-155.

Readout: Luciferase activity is measured to determine the extent of inhibition of receptor-

mediated gene transcription.
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Caption: Simplified signaling pathway of the androgen receptor and the inhibitory mechanism

of (R)-UT-155.
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Caption: Experimental workflow for assessing the specificity and cross-reactivity of (R)-UT-155.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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